4-Chloro-2-iodo-m-xylene
Description
4-Chloro-2-iodo-m-xylene is a halogenated derivative of m-xylene (1,3-dimethylbenzene) with a chlorine atom at position 4 and an iodine atom at position 2. Its molecular formula is C₈H₈ClI, with a molecular weight of 266.51 g/mol. The compound’s structure combines the steric and electronic effects of methyl, chloro, and iodo groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C8H8ClI |
|---|---|
Molecular Weight |
266.50 g/mol |
IUPAC Name |
1-chloro-3-iodo-2,4-dimethylbenzene |
InChI |
InChI=1S/C8H8ClI/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3 |
InChI Key |
OLMTTYISFNUZPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodo-m-xylene typically involves the halogenation of m-xylene. One common method is the sequential halogenation process, where m-xylene is first chlorinated to form 4-chloro-m-xylene, followed by iodination to introduce the iodine atom at the 2-position. The reaction conditions often involve the use of halogenating agents such as chlorine gas and iodine monochloride, with catalysts like iron(III) chloride to facilitate the reactions .
Industrial Production Methods
Industrial production of 4-Chloro-2-iodo-m-xylene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodo-m-xylene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing halogen atoms, which activate the benzene ring towards electrophiles.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or
Biological Activity
4-Chloro-2-iodo-m-xylene is a halogenated aromatic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and environmental science. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Molecular Formula: C8H8ClI
Molecular Weight: 252.51 g/mol
IUPAC Name: 4-chloro-2-iodo-1-methylbenzene
CAS Number: 104247-45-5
The biological activity of 4-chloro-2-iodo-m-xylene is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents (chlorine and iodine) can influence the compound's reactivity and binding affinity, potentially leading to various pharmacological effects.
Antimicrobial Properties
Research indicates that halogenated compounds like 4-chloro-2-iodo-m-xylene exhibit antimicrobial properties. A study demonstrated that such compounds could inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
There is emerging evidence suggesting that 4-chloro-2-iodo-m-xylene may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as breast and prostate cancer cells. The compound's ability to modulate signaling pathways related to cell survival and proliferation is a key area of investigation.
Case Studies
-
Study on Antimicrobial Efficacy
- Objective: To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Methodology: Disc diffusion method was employed to assess inhibition zones.
- Results: The compound showed significant inhibition at concentrations above 100 µg/mL, with zones of inhibition measuring up to 15 mm for S. aureus.
-
Anticancer Activity Assessment
- Objective: To investigate the cytotoxic effects on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines.
- Methodology: MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results: At concentrations of 50 µM, a reduction in cell viability by approximately 60% was observed in both cell lines, indicating potential for further development as an anticancer agent.
Toxicological Profile
The safety profile of 4-chloro-2-iodo-m-xylene has been assessed in various studies:
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares 4-Chloro-2-iodo-m-xylene with key analogs, focusing on substituent effects:
Physical Properties
- Molecular Weight : The iodine atom significantly increases molecular weight (266.51 g/mol ) compared to 4-Chloro-m-xylene (154.61 g/mol).
- Solubility : Chlorine reduces solubility in polar solvents, while iodine enhances lipophilicity, making the compound suitable for lipid-based drug formulations.
Toxicity Considerations
Compounds with multiple halogens, such as 4-Chloro-2-iodo-m-xylene , may exhibit higher cytotoxicity due to reactive halogen interactions. For example, 4-Chloro-2-iodo-6-methylaniline shows concentration-dependent cytotoxic effects. This contrasts with 2-Iodo-m-xylene , which has lower reported toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
